4-Chloro-7-methylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H5ClN2S . It is a white crystalline solid, soluble in organic solvents .
Synthesis Analysis
The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine involves several steps. One method involves refluxing 7-methyl-3H-thieno[3,2-d]pyrimid-4-one in phosphorus oxychloride for 2 hours . Another method involves a reaction with trichlorophosphate in N,N-dimethyl-formamide at 110℃ for 4 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methylthieno[3,2-d]pyrimidine consists of 11 heavy atoms and 9 aromatic heavy atoms . The InChI Key is IYJDOVYAFDVIDB-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-7-methylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7-methylthieno[3,2-d]pyrimidine has a molecular weight of 184.65 . It has a molar refractivity of 47.39 and a topological polar surface area (TPSA) of 54.02 Ų . Its Log Po/w (iLOGP) is 2.17 .Scientific Research Applications
Application 1: Anti-inflammatory Drug Development
- Summary of the Application: Pyrimidines, including 4-Chloro-7-methylthieno[3,2-d]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the synthesis of anti-inflammatory drugs .
- Methods of Application or Experimental Procedures: The synthesis of these pyrimidines involves various methods . One such method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Kinase Inhibitor Development
- Summary of the Application: 4-Chloro-7-methylthieno[3,2-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . Kinase inhibitors are significant in the treatment of cancer and other diseases.
- Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of various kinase inhibitors . The specific synthesis methods can vary depending on the desired inhibitor.
- Results or Outcomes: The development of kinase inhibitors using this compound has led to promising candidates for cancer therapy .
Application 3: Treatment of Inflammatory Skin Disorders
- Summary of the Application: This compound is used in the development of treatments for inflammatory skin disorders like atopic dermatitis .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of drugs aimed at treating these conditions . The specific synthesis methods can vary depending on the desired drug.
- Results or Outcomes: The development of these treatments has shown promise in alleviating symptoms of inflammatory skin disorders .
Application 4: Antiviral Drug Development
- Summary of the Application: 4-Chloro-7-methylthieno[3,2-d]pyrimidine is used in the development of antiviral drugs . These drugs are used to treat viral infections.
- Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of various antiviral drugs . The specific synthesis methods can vary depending on the desired drug.
- Results or Outcomes: The development of antiviral drugs using this compound has led to promising candidates for treating viral infections .
Application 5: Treatment of Inflammatory Diseases
- Summary of the Application: This compound is used in the development of treatments for inflammatory diseases .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of drugs aimed at treating these conditions . The specific synthesis methods can vary depending on the desired drug.
- Results or Outcomes: The development of these treatments has shown promise in alleviating symptoms of inflammatory diseases .
properties
IUPAC Name |
4-chloro-7-methylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDOVYAFDVIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380577 | |
Record name | 4-chloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylthieno[3,2-d]pyrimidine | |
CAS RN |
175137-21-0 | |
Record name | 4-chloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-7-METHYLTHIENO [3,2-D] PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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